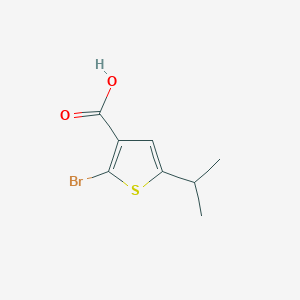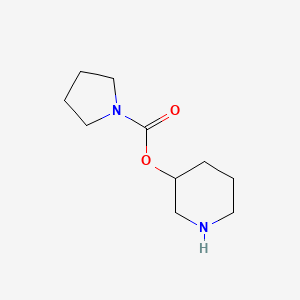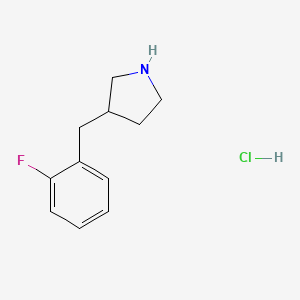
3-(2-Fluorobenzyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorobenzyl)pyrrolidine hydrochloride, also known as 2-FBPH, is an organic compound that has been used in many scientific research applications. It is a cyclic amine with a fluorobenzyl group attached to the nitrogen atom. This compound is an important reagent in the synthesis of various pharmaceuticals, including drugs and other compounds. It has a wide range of applications in organic synthesis and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Pyrrolidine, a five-membered nitrogen heterocycle, is foundational in medicinal chemistry, enabling the creation of compounds aimed at treating various human diseases. The interest in pyrrolidine and its derivatives, including 3-(2-Fluorobenzyl)pyrrolidine hydrochloride, stems from their ability to explore pharmacophore space efficiently due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional (3D) coverage. These derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol, have been documented for their selectivity towards biological targets, showcasing their potential in drug design for diverse biological profiles. Medicinal chemists utilize pyrrolidine scaffolds to explore synthetic strategies for novel compounds with varied biological activities, emphasizing the stereochemistry and spatial orientation of substituents for targeted drug development (Li Petri et al., 2021).
Pyrrolidinophenone Derivatives in Toxicology
The group of pyrrolidinophenone derivatives, encompassing substances like this compound, is recognized for its narcotic effects and is under stringent control in various jurisdictions. These compounds undergo biotransformation yielding primary metabolites significant for toxicological analyses. Techniques for preparing biological fluid samples for the detection of such substances are crucial, employing enzymatic hydrolysis followed by solid-phase extraction to achieve low detection limits. Chromatography-mass spectrometry methods are pivotal for the identification and quantification of pyrrolidinophenone derivatives and their metabolites, offering insights into their pharmacokinetics and toxicological profiles (Synbulatov et al., 2019).
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;/h1-4,9,13H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGUNSABBCCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


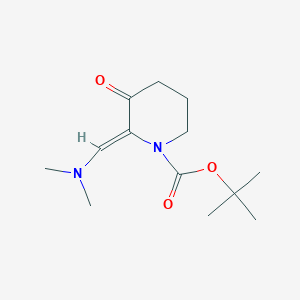

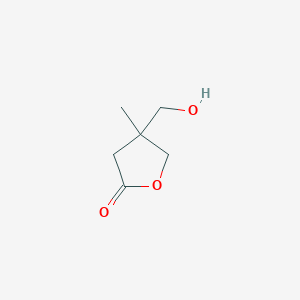
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)
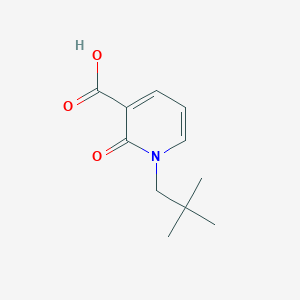
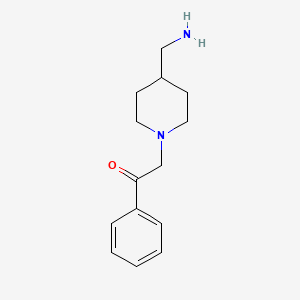
![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)



